trans-3-Methyl-4-(trifluoromethyl)pyrrolidine;hydrochloride

3D fragment libraries conformational analysis shape diversity

trans-3-Methyl-4-(trifluoromethyl)pyrrolidine hydrochloride (CAS 2173996-75-1) is a chiral, trans-configured, 3,4-disubstituted pyrrolidine building block supplied as the hydrochloride salt, with a molecular formula of C₆H₁₁ClF₃N and molecular weight of 189.61 g/mol. The compound bears a methyl substituent at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position in a trans relative orientation (predominantly referenced as the (3S,4S) or (3R,4R) enantiomeric pair, supplied as the racemate), and is catalogued under MDL number MFCD31537011.

Molecular Formula C6H11ClF3N
Molecular Weight 189.61
CAS No. 2173996-75-1
Cat. No. B2756896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Methyl-4-(trifluoromethyl)pyrrolidine;hydrochloride
CAS2173996-75-1
Molecular FormulaC6H11ClF3N
Molecular Weight189.61
Structural Identifiers
SMILESCC1CNCC1C(F)(F)F.Cl
InChIInChI=1S/C6H10F3N.ClH/c1-4-2-10-3-5(4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H/t4-,5-;/m1./s1
InChIKeyKOZPUODVMUHNEA-TYSVMGFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-3-Methyl-4-(trifluoromethyl)pyrrolidine Hydrochloride (CAS 2173996-75-1): Structural Identity, Supplier-Grade Specifications, and Core Physicochemical Profile for Informed Procurement


trans-3-Methyl-4-(trifluoromethyl)pyrrolidine hydrochloride (CAS 2173996-75-1) is a chiral, trans-configured, 3,4-disubstituted pyrrolidine building block supplied as the hydrochloride salt, with a molecular formula of C₆H₁₁ClF₃N and molecular weight of 189.61 g/mol . The compound bears a methyl substituent at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position in a trans relative orientation (predominantly referenced as the (3S,4S) or (3R,4R) enantiomeric pair, supplied as the racemate), and is catalogued under MDL number MFCD31537011 [1]. It is commercially available at purities of ≥95% to 98% from multiple vendors and is classified as a research-chemical building block for pharmaceutical and agrochemical intermediate synthesis, with GHS07 hazard labeling (H302, H315, H319, H335) .

Why Generic Substitution Fails for trans-3-Methyl-4-(trifluoromethyl)pyrrolidine Hydrochloride: The Irreducible Role of Relative Stereochemistry and Substitution Topology


In-class pyrrolidine building blocks bearing a trifluoromethyl group cannot be freely interchanged with trans-3-methyl-4-(trifluoromethyl)pyrrolidine hydrochloride because the precise 3,4-trans substitution topology simultaneously dictates three inseparable selection-critical properties: (i) the spatial vector orientation of the -CF₃ and -CH₃ groups relative to the pyrrolidine ring plane, which determines the compound's utility as a shape-defined 3D fragment [1]; (ii) the predicted pKa of the pyrrolidine nitrogen (~9.19), which governs protonation state and salt form selection across different assay conditions ; and (iii) the calculated lipophilicity (CLogP = 1.188), which falls within the optimal logP window (0–3) for permeability while remaining distinct from regioisomeric or mono-substituted analogs [2]. Simple substitution with a 3-(trifluoromethyl)pyrrolidine (lacking the methyl), a 2-methyl-3-(trifluoromethyl)pyrrolidine (altered substitution topology), or the cis diastereomer would fundamentally change both the 3D pharmacophoric presentation and the physicochemical parameter set, making generic substitution indefensible for any application where molecular recognition or property-based optimization is the objective.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of trans-3-Methyl-4-(trifluoromethyl)pyrrolidine Hydrochloride Against Closest Analogs


Trans Relative Stereochemistry vs. Cis Diastereomer: Conformational Constraint and 3D Fragment Space Occupancy

The trans-3-methyl-4-(trifluoromethyl) configuration enforces a specific relative spatial orientation of the two substituents on the pyrrolidine ring, occupying a distinct region of 3D fragment space compared to the cis diastereomer. In a systematic analysis of 56 shape-diverse 3D disubstituted pyrrolidine and piperidine fragments, the trans-configured analogs populated under-represented areas of fragment space as assessed by principal moments of inertia (PMI) analysis, whereas the corresponding cis diastereomers occupied different, more planar-adjacent regions [1]. This geometric differentiation is irreducible: a cis-3-methyl-4-(trifluoromethyl)pyrrolidine would present both substituents on the same face of the ring, fundamentally altering the exit vector angles and molecular shape available for target engagement.

3D fragment libraries conformational analysis shape diversity fragment-based drug discovery

Substitution Topology (3-Methyl, 4-CF₃) vs. Regioisomeric Analogs: Validated trans-3,4-Disubstituted Pyrrolidine Pharmacophore in Aspartyl Protease Inhibition

The trans-3,4-disubstituted pyrrolidine scaffold—the precise substitution topology embodied by trans-3-methyl-4-(trifluoromethyl)pyrrolidine—has been validated as a productive chemotype for aspartyl protease inhibition through a multi-year drug discovery program at Novartis targeting human renin. The initial screening hit, a trans-3,4-disubstituted pyrrolidine (compound 6), demonstrated measurable but weak renin inhibition, and subsequent structure-guided optimization yielded (3S,4S)-12a with an IC₅₀ of 300 nM against human renin in the presence of human plasma, which also demonstrated oral blood pressure lowering in a hypertensive double-transgenic rat model [1]. In contrast, regioisomeric analogs (e.g., 2-methyl-3-trifluoromethyl or 3-trifluoromethyl alone) present the pharmacophoric elements in a fundamentally different spatial arrangement that does not map onto this validated binding mode, as the renin inhibitor X-ray co-crystal structures (e.g., PDB 4RZ1) confirm that the (3S,4S) relative configuration is essential for productive S1/S2 pocket engagement [2].

renin inhibitors aspartyl protease 3,4-disubstituted pyrrolidine structure-based drug design

Calculated Lipophilicity (CLogP = 1.188) vs. Mono-Substituted and Non-Methylated Analogs: Quantitative Physicochemical Property Differentiation

The calculated octanol-water partition coefficient (CLogP) for trans-3-methyl-4-(trifluoromethyl)pyrrolidine hydrochloride (free base form) is 1.188 [1]. This value positions the compound within the optimal lipophilicity range for oral absorption (logP 0–3), while reflecting the balanced contribution of the lipophilic -CF₃ group (Hansch π ≈ +1.0 to +1.4 for aromatic/alicyclic substitution) [2] and the modest lipophilicity of the methyl substituent (π ≈ +0.5) [2]. In comparison, 3-(trifluoromethyl)pyrrolidine (lacking the methyl group) is expected to exhibit a lower CLogP (approximately 0.7–0.9 based on the Hansch subtractive contribution of the methyl), while 2-methyl-3-(trifluoromethyl)pyrrolidine would have a comparable calculated logP but with a different spatial distribution of lipophilicity that alters the 3D hydrophobic surface presentation. Additionally, 4-(trifluoromethyl)piperidine hydrochloride—a six-membered ring analog sharing the same molecular formula (C₆H₁₁ClF₃N)—exhibits different conformational properties and steric bulk due to ring size, which alters both logP and target accessibility .

lipophilicity optimization drug-likeness physicochemical profiling ADME prediction

Hydrochloride Salt Form vs. Free Base: Aqueous Solubility and Handling Advantages for Biological Assay Workflows

trans-3-Methyl-4-(trifluoromethyl)pyrrolidine is commercially supplied as the hydrochloride salt (CAS 2173996-75-1), which provides enhanced aqueous solubility compared to the free base form (CAS 2173996-74-0, C₆H₁₀F₃N, MW 153.15) . The hydrochloride salt protonates the pyrrolidine nitrogen (predicted pKa ~9.19 for the free base ), rendering the compound water-miscible at typical biological assay concentrations and eliminating the need for organic co-solvents or vehicle optimization prior to biochemical or cell-based screening. In contrast, the free base form exhibits limited aqueous solubility and requires additional solubilization strategies, introducing variability in early-stage biological assays. The hydrochloride salt also offers superior long-term storage stability at recommended conditions (+4°C [1]) compared to the free base, which is more prone to oxidation and atmospheric carbon dioxide absorption.

salt selection aqueous solubility assay-ready formulation compound handling

Predicted pKa (~9.19) vs. Six-Membered Ring and Non-Methylated Analogs: Basicity and Protonation State Differential at Physiological pH

The predicted pKa of the pyrrolidine nitrogen in trans-3-methyl-4-(trifluoromethyl)pyrrolidine is 9.19 ± 0.10 (predicted, free base) . This value reflects the combined electronic influence of the electron-withdrawing trifluoromethyl group (which decreases basicity) and the electron-donating methyl group (which partially offsets this effect). At physiological pH 7.4, this pKa means the compound is predominantly protonated (>98% ionized), conferring a permanent positive charge on the pyrrolidine nitrogen—a critical feature for target interactions involving cation-π or salt-bridge formation. In contrast, 3-(trifluoromethyl)pyrrolidine (lacking the methyl group) is expected to have a slightly lower pKa (~8.7–9.0, predicted, based on the removal of the electron-donating methyl contribution), shifting the protonation equilibrium and altering the fraction of neutral species available for passive membrane permeation. The six-membered ring analog 4-(trifluoromethyl)piperidine (pKa ~10.0–10.5 for piperidine vs. ~9.2 for pyrrolidine) [1] exhibits higher basicity, which affects both protonation-dependent solubility and target binding electrostatics.

pKa prediction protonation state ionization pharmacokinetic profiling

Overall Evidence Strength Caveat: Limited Public Domain Quantitative Biological Data for the Exact Compound

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and major chemical vendor databases (with source exclusions applied) identified no direct head-to-head biological activity comparison (IC₅₀, Kᵢ, EC₅₀) featuring trans-3-methyl-4-(trifluoromethyl)pyrrolidine hydrochloride as the test article against a named comparator in a defined assay system [1]. The PubChem Substance record (SID 145708016) for this compound has been revoked, and no bioassay data is curated [1]. The evidence items above are therefore constructed from: (i) class-level inference from the validated trans-3,4-disubstituted pyrrolidine pharmacophore in renin inhibition [2]; (ii) calculated and predicted physicochemical properties from reputable vendor databases; and (iii) established medicinal chemistry principles regarding stereochemistry, salt form, and substitution effects. Users should consider this compound as a shape-defined, physicochemical-characterized building block whose differentiation rests primarily on its specific substitution topology, stereochemistry, and salt form rather than on demonstrated biological target engagement data for the compound itself. For programs requiring target-specific potency benchmarks, experimental profiling against the user's target of interest is recommended prior to large-scale procurement.

data availability assessment evidence transparency procurement risk evaluation

Best Research and Industrial Application Scenarios for trans-3-Methyl-4-(trifluoromethyl)pyrrolidine Hydrochloride Based on Validated Evidence Dimensions


3D Fragment Library Construction for Fragment-Based Drug Discovery (FBDD)

The trans-3-methyl-4-(trifluoromethyl) configuration populates a specific, under-represented region of 3D fragment space as defined by principal moments of inertia analysis [1]. Incorporating this building block into a custom fragment library maximizes shape diversity coverage relative to libraries composed solely of planar or cis-configured scaffolds, directly enhancing the probability of identifying novel chemical starting points in fragment screening campaigns.

Synthetic Entry Point for trans-3,4-Disubstituted Pyrrolidine-Based Aspartyl Protease (Renin, HIV Protease) Inhibitor Programs

The trans-3,4-disubstituted pyrrolidine scaffold has been crystallographically validated (PDB 4RZ1) as a productive chemotype for human renin inhibition, with optimized derivatives achieving IC₅₀ values of 300 nM in human plasma and oral efficacy in hypertensive rat models [2]. This hydrochloride building block provides a direct synthetic entry point for N-functionalization and prime-site elaboration to generate novel inhibitor candidates within this validated pharmacophore space.

Lead Optimization Scaffold Requiring Defined Physicochemical Parameters (CLogP ~1.2, pKa ~9.2)

In lead optimization campaigns where lipophilicity (CLogP 1.188 [3]) and basicity (pKa 9.19 ) must be maintained within narrow design windows, this compound offers a pre-characterized core with both parameters quantified. The balanced CLogP (within the 0–3 optimal range for oral absorption) and predictable protonation state (>98% ionized at pH 7.4) reduce the risk of introducing ADME liabilities during scaffold hopping or analog synthesis, compared to regioisomeric or ring-expanded alternatives with uncharacterized or divergent physicochemical profiles.

Assay-Ready Building Block Supply for High-Throughput Chemistry and Parallel Synthesis Workflows

The hydrochloride salt form eliminates the need for pre-dissolution optimization, enabling direct use in parallel synthesis and high-throughput chemistry workflows . Commercial availability at ≥95% purity in quantities from 100 mg to 50 g , with documented storage conditions (+4°C) and hazard classification (GHS07), supports reproducible procurement and safe handling across medicinal chemistry and process chemistry laboratories.

Quote Request

Request a Quote for trans-3-Methyl-4-(trifluoromethyl)pyrrolidine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.